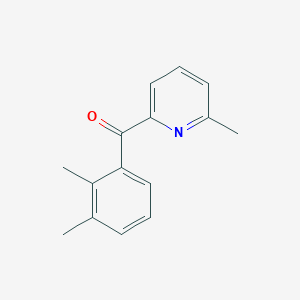
2-(3,4-Dimethylbenzoyl)-3-methylpyridine
描述
“2-(3,4-Dimethylbenzoyl)-3-methylpyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available. It seems to be related to “2-(3,4-Dimethylbenzoyl)benzoic acid”, which has a molecular weight of 254.291.
Synthesis Analysis
There is limited information available on the synthesis of “2-(3,4-Dimethylbenzoyl)-3-methylpyridine”. However, related compounds such as “2-(3,4-Dimethylbenzoyl)benzoic acid” have been synthesized234. The synthesis of these compounds often involves the condensation of various phenols4.Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylbenzoyl)-3-methylpyridine” is not readily available. However, the related compound “2-(3,4-Dimethylbenzoyl)benzoic acid” has a molecular formula of C16H14O35.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “2-(3,4-Dimethylbenzoyl)-3-methylpyridine”. However, related compounds such as “3,4-Dimethylbenzoyl chloride” are used in various chemical reactions67.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dimethylbenzoyl)-3-methylpyridine” are not readily available. However, the related compound “2-(3,4-Dimethylbenzoyl)benzoic acid” has a molecular weight of 254.28 g/mol and a complexity of 3505.科研应用
Photodimerization of Pyridines : A study conducted by Taylor and Kan (1963) on the photochemical dimerization of 2-aminopyridines, including compounds similar to 2-(3,4-Dimethylbenzoyl)-3-methylpyridine, demonstrated the formation of 1,4-dimers under ultraviolet irradiation. The unique chemical and physical properties of these dimers were highlighted, underscoring their potential applications in chemical synthesis and materials science (Taylor & Kan, 1963).
Intramolecular Coupling in Rhenium Complexes : Research by Arevalo, Riera, and Pérez (2017) on intramolecular C-C coupling in rhenium complexes with α-methyl N-heterocycles, including derivatives of 2-methylpyridine, demonstrated the creation of new ligands and complexes. This has implications for catalysis and material sciences (Arevalo, Riera, & Pérez, 2017).
Structural Characterization of Isothiazolopyridines : Karczmarzyk and Malinka (2004) explored the crystal and molecular structures of compounds including dimethylisothiazolopyridines, which are structurally related to 2-(3,4-Dimethylbenzoyl)-3-methylpyridine. Their research provides valuable insights into the structural properties of such heterocyclic compounds, which are essential in designing new materials and pharmaceuticals (Karczmarzyk & Malinka, 2004).
Antioxidant, Antitumor, and Antimicrobial Activities : A study by El‐Borai et al. (2013) on the synthesis of pyrazolopyridines and their derivatives (related to 2-(3,4-Dimethylbenzoyl)-3-methylpyridine) showed significant antioxidant, antitumor, and antimicrobial activities. This underscores the potential therapeutic applications of such compounds (El‐Borai et al., 2013).
DNA-Binding Behaviors of Ruthenium Complexes : Research by Xu et al. (2003) on the binding of polypyridyl ruthenium complexes to DNA, involving ligands similar to 2-(3,4-Dimethylbenzoyl)-3-methylpyridine, highlighted the significance of ancillary ligands in affecting DNA-binding behaviors. This has important implications for the development of DNA-targeting drugs (Xu et al., 2003).
Safety And Hazards
The safety and hazards of “2-(3,4-Dimethylbenzoyl)-3-methylpyridine” are not readily available. However, the related compound “2-(3,4-Dimethylbenzoyl)benzoic acid” is known to be harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects9.
未来方向
There is limited information available on the future directions of “2-(3,4-Dimethylbenzoyl)-3-methylpyridine”. However, related compounds such as “3-(2,4-Dimethylbenzoyl)-4-methylpyridine” are being studied for their unique physical and chemical properties1011.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more detailed and up-to-date analysis, please consult a chemistry professional or database.
性质
IUPAC Name |
(3,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-13(9-12(10)3)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFZAWLCAZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225779 | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzoyl)-3-methylpyridine | |
CAS RN |
1187170-99-5 | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。
















